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Compound of Interest

Compound Name: Telatinib Mesylate

Cat. No.: B3424068

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,
properties, and mechanism of action of Telatinib Mesylate, a potent multi-targeted tyrosine
kinase inhibitor.

Chemical Structure and Properties

Telatinib Mesylate is the methanesulfonate salt of Telatinib. The chemical structure and key

identifiers are presented below.
Chemical Structure of Telatinib

L+ Telatinib Chemical Structure

Table 1: Chemical Identifiers of Telatinib and Telatinib Mesylate
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Identifier Telatinib Telatinib Mesylate
. 4-[({4-[(4-
4-[[4-(4-chloroanilino)furo[2,3- ]
S chlorophenyl)amino]furo[2,3-
d]pyridazin-7-yljoxymethyl]-N- o
IUPAC Name o d]pyridazin-7-yl}oxy)methyl]-N-
methylpyridine-2- o )
) methylpyridine-2-carboxamide;
carboxamide[1] ) .
methanesulfonic acid[2]
CNC(=0)C1C=C(COC2=NN=
CNC(=0)clcc(COc2nnc(Nc3c C(NC3C=CC(Cl)=CC=3)C3C=
SMILES

cc(Cl)ce3)cdccoc24)cenl[3]

COC2=3)C=CN=1.CS(O)
(=0)=0[2]

Molecular Formula

C20H16CINsO3[1][4][5]

C21H20CINs06S[2]

Molecular Weight

409.8 g/mol [1]

505.93 g/mol [2]

CAS Number

332012-40-5[1]

332013-26-0[2]

Table 2: Physicochemical Properties of Telatinib Mesylate

Property Value Source
Appearance Solid Powder[2]

Purity =>98%][2]

Storage Dry, dark, and at -20°C for 1

year[2]

Mechanism of Action and Signaling Pathway

Telatinib is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs) crucial

for angiogenesis and tumor cell proliferation.[6][7] It primarily targets Vascular Endothelial

Growth Factor Receptors (VEGFR) 2 and 3, Platelet-Derived Growth Factor Receptor alpha

(PDGFRa), and c-Kit.[6]

Table 3: Inhibitory Activity of Telatinib
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Target ICs0 (NM)
c-Kit 1[6]
VEGFR3 4[6]
VEGFR2 6[6]
PDGFRa 15[6]

By inhibiting these kinases, Telatinib blocks the downstream signaling cascades that lead to
endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new
blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[6][7]
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Telatinib inhibits key RTKs in angiogenesis and proliferation pathways.

Experimental Protocols
Kinase Inhibition Assay (General Protocol)
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A detailed experimental protocol for determining the ICso values of Telatinib against target
kinases would typically involve the following steps.
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A typical workflow for a kinase inhibition assay.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human kinases (e.g., VEGFR2, c-Kit) and
a corresponding specific peptide substrate are used.

o Compound Dilution: Telatinib Mesylate is serially diluted in an appropriate buffer (e.g.,
DMSO) to achieve a range of concentrations.
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Kinase Reaction: The kinase, substrate, and Telatinib are pre-incubated in a reaction buffer.
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [y-33P]ATP).

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a
specific duration.

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated
substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper). The
amount of incorporated phosphate is quantified using a scintillation counter or by other
detection methods if non-radioactive ATP is used (e.g., fluorescence-based assays).

Data Analysis: The percentage of kinase inhibition is calculated for each Telatinib
concentration, and the 1Cso value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (HUVEC)

To assess the anti-proliferative activity of Telatinib on endothelial cells, a Human Umbilical Vein
Endothelial Cell (HUVEC) proliferation assay is commonly employed.

Methodology:

Cell Culture: HUVECSs are cultured in endothelial cell growth medium supplemented with
growth factors.

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

Treatment: The culture medium is replaced with a medium containing various concentrations
of Telatinib Mesylate. A positive control (e.g., VEGF) and a vehicle control (e.g., DMSO) are
included.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric
assay, such as the MTT or CyQUANT® assay, which measures cell viability or DNA content,
respectively.

Data Analysis: The absorbance or fluorescence values are used to calculate the percentage
of inhibition of cell proliferation, and the ICso value is determined.
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Preclinical and Clinical Development

Telatinib has undergone preclinical and clinical evaluation for its anti-cancer efficacy and safety.

Preclinical Studies

In preclinical models, Telatinib demonstrated potent anti-tumor activity in various cancer types.
It has been shown to inhibit tumor growth and angiogenesis in xenograft models.[6]

Clinical Trials

A Phase | clinical trial in patients with advanced or metastatic solid tumors established the
safety, tolerability, and recommended Phase Il dose of Telatinib.[2] The most common drug-
related adverse events were nausea and hypertension.[2] The recommended dose for
subsequent Phase Il studies was determined to be 900 mg twice daily.[2] Telatinib has also
been investigated in combination with chemotherapy regimens for the treatment of advanced
solid tumors.[5][8] Furthermore, Telatinib has received orphan drug designation from the U.S.
Food and Drug Administration (FDA) for the treatment of gastric cancer.[9]

Preclinical Studies Phase | Clinical Trial Phase Il Clinical Trial | __ Orphan Drug Designation
(In vitro & In vivo) (Safety & Dosing) (Efficacy & Side Effects) (Gastric Cancer)
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Key milestones in the clinical development of Telatinib.

Conclusion

Telatinib Mesylate is a promising multi-targeted tyrosine kinase inhibitor with potent anti-
angiogenic and anti-proliferative properties. Its well-defined mechanism of action, targeting key
RTKs involved in tumor progression, and its manageable safety profile in early clinical trials,
position it as a valuable candidate for further investigation in the treatment of various solid
tumors, particularly gastric cancer. This technical guide provides a foundational understanding
for researchers and drug development professionals working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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